molecular formula C17H26IN3O B4559688 N,N-dicyclohexyl-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N,N-dicyclohexyl-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4559688
M. Wt: 415.3 g/mol
InChI Key: JRRHLVDTTAPVRG-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H26IN3O and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.11206 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are synthesized through various chemical reactions, offering a wide range of functionalities and stereochemical complexities. These compounds are characterized by their two nitrogen atoms within a five-membered ring, providing a base for further chemical modifications. For example, the synthesis of 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carboxamides and other related derivatives has been reported, highlighting the versatility of pyrazole cores in generating compounds with potential analgesic and anti-inflammatory activities (More et al., 2022).

Antifungal and Antibacterial Properties

Research has shown that certain pyrazole derivatives possess significant antifungal and antibacterial properties. Compounds such as pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and N-alkyl/aryl-N'-(4-carbethoxy-3-pyrazolyl)thioureas exhibit inhibitory effects against phytopathogenic fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, demonstrating their potential in addressing agricultural challenges (Vicentini et al., 2007).

Anticancer and Anti-inflammatory Activities

Synthesis of pyrazole derivatives has led to the discovery of compounds with notable anticancer and anti-inflammatory properties. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reactions have yielded pyrazolo[1,5-a]pyrimidine derivatives screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan et al., 2014).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have also been explored for their ability to inhibit photosynthetic electron transport. This property is critical for the development of new herbicides. Compounds demonstrating significant inhibitory effects in this area can lead to the development of agricultural chemicals that are more efficient and environmentally friendly (Vicentini et al., 2005).

Properties

IUPAC Name

N,N-dicyclohexyl-4-iodo-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26IN3O/c1-20-12-15(18)16(19-20)17(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRHLVDTTAPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C2CCCCC2)C3CCCCC3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.